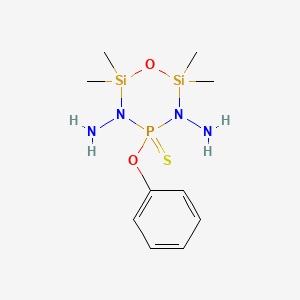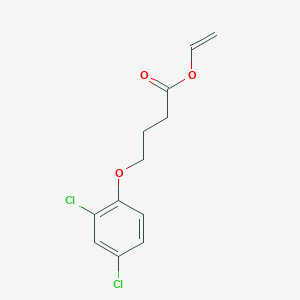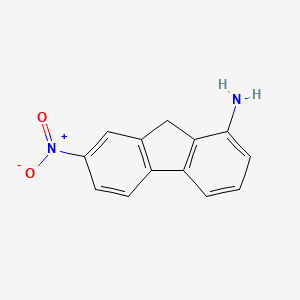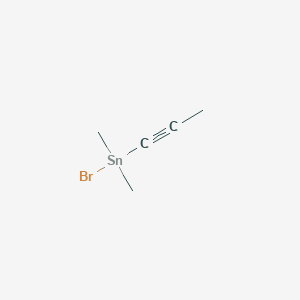
Bromo(dimethyl)(prop-1-yn-1-yl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo(dimethyl)(prop-1-yn-1-yl)stannane: is an organotin compound characterized by the presence of a tin (Sn) atom bonded to a bromo group, two methyl groups, and a prop-1-yn-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bromo(dimethyl)(prop-1-yn-1-yl)stannane can be synthesized through stannylation or C-Sn coupling reactions. One common method involves the reaction of dimethylstannane with propargyl bromide under controlled conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Bromo(dimethyl)(prop-1-yn-1-yl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the tin atom.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or halogens for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organotin compounds, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
Chemistry: Bromo(dimethyl)(prop-1-yn-1-yl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions. It is also employed in the synthesis of other organotin compounds .
Biology and Medicine:
Industry: In the industrial sector, organotin compounds are used as catalysts in polymerization reactions and as stabilizers in the production of plastics. This compound may have similar applications due to its reactivity and stability.
Mecanismo De Acción
The mechanism by which Bromo(dimethyl)(prop-1-yn-1-yl)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with carbon, oxygen, and other atoms, facilitating the formation of new chemical bonds. The specific pathways and molecular targets depend on the type of reaction and the reagents involved .
Comparación Con Compuestos Similares
Dimethylstannane: Another organotin compound with two methyl groups bonded to tin.
Propargyl Bromide: A related compound with a similar propargyl group but without the tin atom.
Vinylstannanes: Compounds with a vinyl group bonded to tin.
Uniqueness: Bromo(dimethyl)(prop-1-yn-1-yl)stannane is unique due to the combination of a bromo group, two methyl groups, and a prop-1-yn-1-yl group bonded to the tin atom. This unique structure imparts specific reactivity and properties that distinguish it from other organotin compounds .
Propiedades
Número CAS |
66089-06-3 |
|---|---|
Fórmula molecular |
C5H9BrSn |
Peso molecular |
267.74 g/mol |
Nombre IUPAC |
bromo-dimethyl-prop-1-ynylstannane |
InChI |
InChI=1S/C3H3.2CH3.BrH.Sn/c1-3-2;;;;/h1H3;2*1H3;1H;/q;;;;+1/p-1 |
Clave InChI |
PXONFRXDPRFDCS-UHFFFAOYSA-M |
SMILES canónico |
CC#C[Sn](C)(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a]pyrimidine-3-thione](/img/structure/B14470182.png)
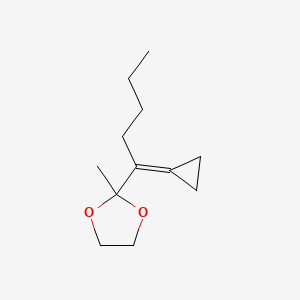
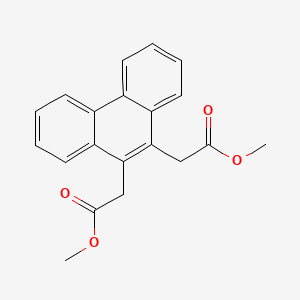

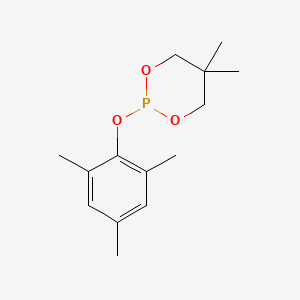
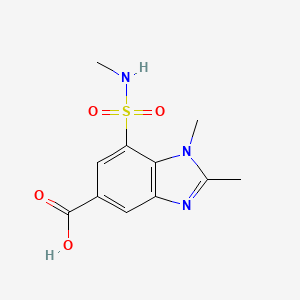

![2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]-](/img/structure/B14470227.png)



